molecular formula C10H9BrClNO B8754774 3-Bromo-4-chloro-N-cyclopropylbenzamide

3-Bromo-4-chloro-N-cyclopropylbenzamide

Cat. No.: B8754774
M. Wt: 274.54 g/mol
InChI Key: UYBFJCXBFUWHCZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-cyclopropylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (position 3) and chlorine (position 4), with an N-cyclopropylamide group.

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

3-bromo-4-chloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H9BrClNO/c11-8-5-6(1-4-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

UYBFJCXBFUWHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 3-Bromo-N-(4-chloro-2-methylphenyl)benzamide (CAS 331828-08-1)

  • Molecular Formula: C₁₄H₁₁BrClNO
  • Substituents :
    • Benzamide core with bromine at position 3.
    • N-substituent: 4-chloro-2-methylphenyl (bulky aromatic group).
  • The chlorine substituent is part of the N-aryl group rather than the benzamide core.
  • Inferred Properties :
    • Higher molecular weight (324.60 g/mol vs. ~279.5 g/mol for the target compound) may reduce solubility.
    • Aromatic N-substituent could enhance binding to hydrophobic pockets in proteins.

Structural Analog: 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 2404733-68-0)

  • Molecular Formula: C₁₀H₈BrClFNO
  • Substituents :
    • Benzamide core with bromine (position 4), chlorine (position 3), and fluorine (position 2).
    • N-substituent: Cyclopropyl.
  • Key Differences: Halogen positions: Bromine at position 4 and chlorine at position 3 (vs. Br-3, Cl-4 in the target compound).
  • Inferred Properties :
    • Fluorine’s electron-withdrawing effect may enhance metabolic stability and polarity.
    • Altered halogen positions could affect electronic distribution and target binding.

Structural Analog: 3-Bromo-4-methylbenzamide (CAS 183723-09-3)

  • Molecular Formula: C₈H₈BrNO
  • Substituents: Benzamide core with bromine (position 3) and methyl (position 4). No N-substituent (free -NH₂ group).
  • Key Differences :
    • Methyl group at position 4 (vs. chlorine in the target compound), reducing electronegativity.
    • Lack of N-cyclopropyl group simplifies the structure but limits steric and electronic modulation.
  • Inferred Properties :
    • Lower molecular weight (214.06 g/mol) may improve solubility.
    • Methyl group’s hydrophobicity could reduce polarity compared to chlorine.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents N-Substituent
3-Bromo-4-chloro-N-cyclopropylbenzamide Not provided C₁₀H₈BrClNO ~279.5 Br (C3), Cl (C4) Cyclopropyl
3-Bromo-N-(4-chloro-2-methylphenyl)benzamide 331828-08-1 C₁₄H₁₁BrClNO 324.60 Br (C3) 4-Chloro-2-methylphenyl
4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide 2404733-68-0 C₁₀H₈BrClFNO ~317.5 Br (C4), Cl (C3), F (C2) Cyclopropyl
3-Bromo-4-methylbenzamide 183723-09-3 C₈H₈BrNO 214.06 Br (C3), CH₃ (C4) -NH₂

Research Findings and Implications

  • In contrast, the methyl group in 3-bromo-4-methylbenzamide offers electron-donating effects, which may reduce reactivity.
  • Steric Considerations : The cyclopropyl group in the target compound provides a compact, rigid structure, likely improving metabolic stability compared to bulky aromatic N-substituents (e.g., in CAS 331828-08-1).
  • Synthetic Challenges : Fluorination in CAS 2404733-68-0 introduces additional complexity, requiring specialized reagents for selective halogen placement.

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